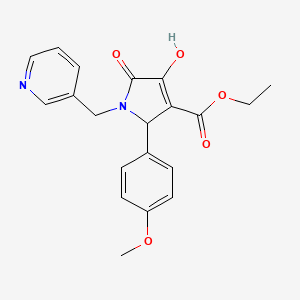
N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through a cyclization reaction involving a suitable diol and an acid catalyst.
Coupling Reaction: The benzylpiperidine and tetrahydropyran intermediates are coupled using a carboxylation reaction to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the methoxyphenyl group could modulate the compound’s binding affinity and selectivity. The tetrahydropyran ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-4-(4-hydroxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- N-(1-benzylpiperidin-4-yl)-4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide
Uniqueness
N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its ability to cross biological membranes and interact with specific molecular targets.
Properties
Molecular Formula |
C25H32N2O3 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C25H32N2O3/c1-29-23-9-7-21(8-10-23)25(13-17-30-18-14-25)24(28)26-22-11-15-27(16-12-22)19-20-5-3-2-4-6-20/h2-10,22H,11-19H2,1H3,(H,26,28) |
InChI Key |
RGXYBIKXKJEZJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,5-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B12173646.png)
![N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B12173652.png)
![N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide](/img/structure/B12173671.png)

![2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12173687.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12173691.png)

![7,8-dimethoxy-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)phthalazin-1(2H)-one](/img/structure/B12173695.png)
![Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate](/img/structure/B12173697.png)
![1-(3-methoxybenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12173701.png)
![N-[4-(acetylamino)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B12173703.png)
